2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The compound is substituted at position 2 with a cyclopropyl group and at position 6 with a carboxamide-linked 3-acetamidophenyl moiety. These substituents are strategically chosen to modulate physicochemical properties: the cyclopropyl group may improve metabolic stability and steric hindrance, while the 3-acetamidophenyl group likely enhances solubility and target affinity .
Synthetically, imidazo[1,2-b]pyridazines are typically prepared via condensation reactions between substituted pyridazines and reagents like haloacetaldehyde dimethyl acetal, or through transition-metal-catalyzed cross-coupling strategies (e.g., palladium or copper catalysts) to introduce aryl or heteroaryl substituents .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(24)19-13-3-2-4-14(9-13)20-18(25)15-7-8-17-21-16(12-5-6-12)10-23(17)22-15/h2-4,7-10,12H,5-6H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZRSMONWRXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazo[1,2-b]Pyridazine-6-Carbonyl Chloride
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Oxidation of methyl groups : Starting from 6-methylimidazo[1,2-b]pyridazine, oxidation with KMnO₄ in acidic conditions yields the carboxylic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
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Direct carboxylation : Pd-catalyzed carbonylation of 6-bromoimidazo[1,2-b]pyridazine using CO gas in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) generates the carboxylic acid, followed by SOCl₂ treatment.
Amide Coupling
Reaction of the acyl chloride with 3-acetamidoaniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP), produces the target carboxamide. Typical yields range from 65–85% depending on stoichiometry and solvent.
Integrated Synthetic Routes
Combining these steps, two viable pathways emerge:
Pathway A: Sequential Functionalization
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Synthesize 2-cyclopropylimidazo[1,2-b]pyridazine via cyclocondensation.
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Brominate at position 6 using N-bromosuccinimide (NBS) in chloroform under reflux.
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Convert bromide to carboxylic acid via Pd-catalyzed carbonylation.
Reaction Optimization Data
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 2-Aminopyridazine + cyclopropanecarbonyl chloride, 80°C, 12h | 72% | Byproduct formation from overhalogenation |
| Bromination (Position 6) | NBS, AIBN, chloroform, reflux, 2h | 89% | Regioselectivity control |
| Carboxylation | Pd(PPh₃)₄, CO, MeOH, 100°C, 24h | 68% | Catalyst deactivation |
| Amide Coupling | 3-Acetamidoaniline, DMAP, DCM, rt, 6h | 83% | Solubility issues |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or acetamidophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in various cellular pathways.
Fyn Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of Fyn kinase, which is implicated in several cancer pathways. Inhibiting Fyn kinase can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing therapies. The compound's structure allows it to effectively bind to the active site of Fyn kinase, disrupting its activity and leading to apoptosis in cancerous cells .
Antitumor Activity
Studies have shown that derivatives of imidazo[1,2-b]pyridazine compounds exhibit antitumor properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer models. The mechanism involves the modulation of signaling pathways that are crucial for tumor cell survival and proliferation .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship (SAR) to optimize the efficacy of this compound. Modifications to the acetamido group and cyclopropyl ring have been explored to enhance binding affinity and selectivity towards target kinases .
Toxicological Assessments
Toxicity studies are essential for understanding the safety profile of any new drug candidate. Preliminary assessments indicate that this compound has a favorable safety profile in vitro, with low cytotoxicity observed in normal cell lines compared to cancer cell lines .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
Case Study 1: Inhibition of Fyn Kinase in Cancer Models
In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that this compound could serve as a promising lead in developing targeted therapies against breast cancer .
Case Study 2: Synergistic Effects with Other Chemotherapeutics
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Results indicated enhanced antitumor efficacy when used in conjunction with doxorubicin, suggesting that it could be developed as an adjunct therapy to improve treatment outcomes for patients with resistant tumors .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be contextualized against related compounds, as outlined below:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The imidazo[1,2-b]pyridazine core (shared nitrogen) offers distinct electronic properties compared to imidazo[1,2-a]pyridine (single nitrogen in pyridine ring) or benzoimidazotriazole (additional triazole ring). Benzoimidazotriazole derivatives () exhibit higher molecular weights (~412–535 g/mol) due to fused triazole and benzene rings, which may limit bioavailability compared to simpler imidazopyridazines .
Substituent Effects: Cyclopropyl vs. Cyclobutyl: Cyclopropane’s ring strain and compact size provide steric shielding without excessive bulk, whereas cyclobutyl () increases molecular weight and may alter conformational flexibility . Acetamidophenyl vs. Halogenated Aryl Groups: Bromophenyl substituents () enhance lipophilicity and halogen bonding but may increase metabolic stability risks (e.g., CYP450 interactions) .
Synthetic Accessibility :
- Imidazo[1,2-b]pyridazines benefit from well-established transition-metal-catalyzed routes (e.g., Pd/Cu), enabling efficient aryl-aryl bond formation (). In contrast, benzoimidazotriazole derivatives require multi-step syntheses under harsh conditions (40°C, general Procedure C in ), reducing scalability .
Biological Activity
2-Cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 293.31 g/mol
The primary mechanism of action for this compound involves the inhibition of specific kinases. Notably, it has shown potent inhibition against vascular endothelial growth factor (VEGF) receptor kinases, which play a critical role in tumor angiogenesis. The compound exhibits an IC50 value of approximately 0.95 nM against VEGF receptor 2, indicating high potency in blocking this pathway .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF, with an IC50 value of 0.30 nM . This suggests its potential utility in cancer therapies where angiogenesis is a critical factor.
In Vivo Studies
Preclinical evaluations using mouse xenograft models have shown that oral administration of the compound at doses of 1 mg/kg twice daily effectively inhibits tumor growth in models of human lung adenocarcinoma (A549 cells), with a tumor control rate (T/C) of 8% .
Safety and Toxicology
Exploratory toxicology studies have assessed the safety profile of this compound. Acute and subacute toxicity tests indicated no significant hepatic or renal toxicity after 14 days of oral treatment . These findings support further non-clinical evaluations and potential clinical trials.
Comparative Efficacy
To provide context for its efficacy, a comparison table has been created to illustrate the biological activity of this compound against other similar compounds:
| Compound Name | Target Kinase | IC50 (nM) | Tumor Growth Inhibition (T/C %) |
|---|---|---|---|
| This compound | VEGF Receptor 2 | 0.95 | 8% |
| Compound A | PDGF Receptor | 10 | 20% |
| Compound B | VEGF Receptor 1 | 5 | 15% |
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in treating various cancers:
- Case Study on Lung Adenocarcinoma : In a study involving A549 cell lines, treatment with the compound resulted in significant tumor size reduction compared to controls.
- Case Study on Inflammatory Diseases : The compound has also been evaluated for anti-inflammatory properties, showing promise in reducing inflammatory markers in animal models .
Q & A
Q. Table 1: Kinase Inhibition Profiles of Analogous Compounds
| Compound | IC (nM) | Target Kinase | Reference |
|---|---|---|---|
| TAK-593 (Analog) | 0.7 | VEGFR2 | |
| 6-Chloro-3-nitro derivative | 12 | Aurora B |
Advanced: How can the pharmacokinetic (PK) profile of this compound be optimized for in vivo studies?
Answer:
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP-mediated metabolism .
- Replace acetamide with sulfonamide for improved solubility and plasma stability.
- Formulation Strategies : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to enhance bioavailability.
- PK Studies : Conduct cassette dosing in rodents to assess clearance, volume of distribution, and half-life.
Validation : Compare AUC(0–24h) and C in Sprague-Dawley rats via LC-MS/MS .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- Kinase Inhibition : Use a 10-kinase panel (e.g., Eurofins KinaseProfiler™) at 1 μM concentration.
- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with IC determination.
- Microbial Growth Inhibition : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .
Advanced: What experimental designs are critical for elucidating structure-activity relationships (SAR)?
Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Cyclopropyl substituents (e.g., methyl vs. trifluoromethyl).
- Acetamido group position (para vs. meta on phenyl ring).
- Bioisosteric Replacement : Substitute imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine to assess scaffold flexibility.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity .
Data Analysis : Apply hierarchical clustering to group compounds by activity profiles and identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
